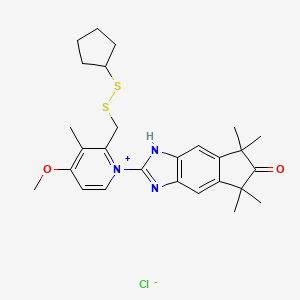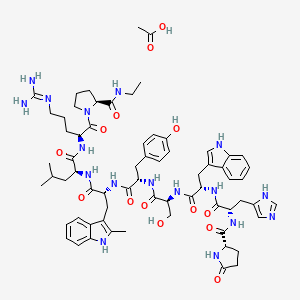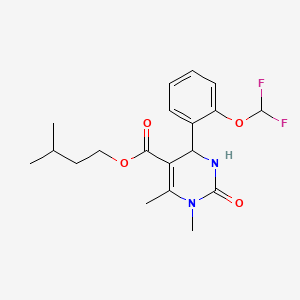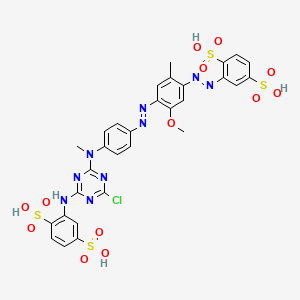
Motesanib metabolite M3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Motesanib metabolite M3 is an oxidative metabolite of motesanib, a highly selective oral inhibitor of receptor tyrosine kinases such as vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . This compound is specifically identified as pyridine N-oxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of motesanib metabolite M3 involves the oxidative biotransformation of motesanib. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2D6 and CYP1A . The oxidative metabolism occurs in the liver, where motesanib undergoes N-oxidation to form this compound .
Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is generated as part of the metabolic pathway of motesanib in preclinical species and humans . The production involves the use of liver microsomes and hepatocytes to facilitate the oxidative reactions .
Análisis De Reacciones Químicas
Types of Reactions: Motesanib metabolite M3 primarily undergoes oxidative reactions. The key reaction is the N-oxidation of the pyridine ring in motesanib .
Common Reagents and Conditions: The oxidative reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major isozyme involved . The reactions typically occur in the presence of liver microsomes and hepatocytes, which provide the necessary enzymatic environment .
Major Products Formed: The major product formed from the oxidative metabolism of motesanib is this compound, identified as pyridine N-oxide .
Aplicaciones Científicas De Investigación
Motesanib metabolite M3 has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways and biotransformation of motesanib in preclinical species and humans . Additionally, it serves as a reference standard in analytical studies involving liquid chromatography and mass spectrometry .
Mecanismo De Acción
Motesanib metabolite M3 exerts its effects through the inhibition of receptor tyrosine kinases, similar to its parent compound, motesanib . The molecular targets include vascular endothelial growth factor receptors 1, 2, and 3, platelet-derived growth factor receptor, and the stem cell factor receptor Kit . By inhibiting these receptors, this compound disrupts angiogenesis and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds:
- Motesanib metabolite M1: Indoline N-glucuronide
- Motesanib metabolite M2: Structure unassigned
- Motesanib metabolite M4: Lactam (oxindole)
- Motesanib metabolite M5: Carbinolamine
Uniqueness: Motesanib metabolite M3 is unique due to its specific oxidative transformation to pyridine N-oxide . This distinguishes it from other metabolites of motesanib, which undergo different types of biotransformations such as glucuronidation and lactam formation .
Propiedades
Número CAS |
1026278-72-7 |
|---|---|
Fórmula molecular |
C22H23N5O2 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-[(1-oxidopyridin-1-ium-4-yl)methylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)14-25-19-12-16(5-6-18(19)22)26-21(28)17-4-3-9-23-20(17)24-13-15-7-10-27(29)11-8-15/h3-12,25H,13-14H2,1-2H3,(H,23,24)(H,26,28) |
Clave InChI |
ASLJCBAIAYCPAX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=[N+](C=C4)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)








